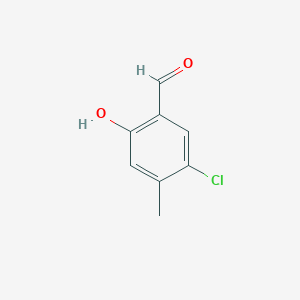

5-Chloro-2-hydroxy-4-methylbenzaldehyde

Beschreibung

Contextualization within Halogenated Salicylaldehyde (B1680747) Chemistry

Halogenated salicylaldehydes are a class of organic compounds characterized by a salicylaldehyde core bearing one or more halogen atoms. The presence of halogens significantly influences the electronic properties and reactivity of the molecule. researchgate.netnih.gov This, in turn, impacts the properties of downstream products such as Schiff bases and metal complexes. nih.govwikipedia.org The introduction of a chlorine atom, as seen in 5-Chloro-2-hydroxy-4-methylbenzaldehyde, can enhance the biological activity of its derivatives. researchgate.net

Interdisciplinary Significance and Research Frontiers for the Chemical Compound

The importance of this compound extends across multiple scientific disciplines. In medicinal chemistry, it is a key starting material for the synthesis of novel therapeutic agents. sciencemadness.orgresearchgate.netnih.gov Its derivatives, particularly Schiff bases and their metal complexes, have shown promise as antimicrobial and anticancer agents. sciencemadness.orgresearchgate.net In materials science, the unique electronic and photophysical properties of compounds derived from halogenated salicylaldehydes are being explored for applications such as fluorescent sensors and novel materials with specific optical properties. researchgate.netuni.edu The ability of its Schiff base ligands to form stable complexes with various metal ions also positions it as a candidate for the development of new catalysts for a range of organic transformations. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3328-68-5 | ajrconline.org |

| Molecular Formula | C₈H₇ClO₂ | ajrconline.org |

| Molecular Weight | 170.59 g/mol | ajrconline.org |

| Appearance | Solid | ajrconline.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-2-hydroxy-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDVRKLTHSTZTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370915 | |

| Record name | 5-Chloro-2-hydroxy-4-methyl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3328-68-5 | |

| Record name | 5-Chloro-2-hydroxy-4-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3328-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-hydroxy-4-methyl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-hydroxy-4-methyl-benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Profile

The synthesis of 5-Chloro-2-hydroxy-4-methylbenzaldehyde typically involves the formylation of the corresponding substituted phenol, 4-chloro-3-methylphenol. sigmaaldrich.comatamankimya.comwikipedia.org Several classical organic reactions can be employed for this purpose, with the Reimer-Tiemann and Duff reactions being prominent methods. wikipedia.orgsciencemadness.orguni.edubyjus.comecu.edunih.gov

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. wikipedia.orgecu.edu The reaction proceeds through the generation of dichlorocarbene (B158193) as the electrophilic species. wikipedia.orgecu.edu

The Duff reaction utilizes hexamine as the formylating agent in the presence of an acid, also resulting in ortho-formylation of phenols. byjus.comnih.gov

Table 2: Spectroscopic Data for Characterization While specific spectroscopic data for this compound is not detailed in the provided search results, characterization of related salicylaldehyde (B1680747) derivatives is typically achieved through the following techniques:

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aldehydic proton (CHO), aromatic protons, methyl protons, and the hydroxyl proton. The chemical shifts and coupling constants would be indicative of the substitution pattern. nih.gov |

| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde, aromatic carbons, and the methyl carbon. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretching of the hydroxyl group, C=O stretching of the aldehyde, and C-Cl stretching. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the structure. |

Advanced Spectroscopic and Structural Elucidation Studies of 5 Chloro 2 Hydroxy 4 Methylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. While specific experimental spectra for 5-Chloro-2-hydroxy-4-methylbenzaldehyde are not widely published, the expected chemical shifts can be predicted based on the electronic effects of the substituents on the benzaldehyde (B42025) framework. guidechem.com

The ¹H NMR spectrum is anticipated to show distinct signals for the phenolic hydroxyl proton, the aldehydic proton, the two aromatic protons, and the methyl protons.

Aldehyde Proton (-CHO): This proton is highly deshielded by the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group, and its signal is expected to appear as a singlet in the range of δ 9.5–10.5 ppm.

Phenolic Proton (-OH): The hydroxyl proton is involved in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This interaction significantly deshields the proton, resulting in a characteristic singlet far downfield, typically above δ 11.0 ppm.

Aromatic Protons (Ar-H): The substitution pattern on the benzene (B151609) ring leaves two aromatic protons at positions C-3 and C-6. Due to being separated by multiple substituents, they are not coupled to each other and are therefore expected to appear as two distinct singlets. Their precise chemical shifts are influenced by the combined electronic effects of the hydroxyl, chloro, methyl, and aldehyde groups. The proton at C-6 is adjacent to the electron-withdrawing chloro group, while the C-3 proton is ortho to the electron-withdrawing aldehyde group, suggesting their signals would likely appear in the δ 7.0-8.0 ppm region.

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are expected to produce a sharp singlet, typically in the δ 2.2–2.5 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OH | > 11.0 | Singlet |

| -CHO | 9.5 - 10.5 | Singlet |

| Ar-H (C-3, C-6) | 7.0 - 8.0 | 2 x Singlets |

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. The spectrum for this compound is expected to show eight distinct signals, corresponding to each unique carbon atom. Predicted spectral data provides insight into these assignments. guidechem.comguidechem.com

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most deshielded carbon and is expected to have a chemical shift in the range of δ 190–200 ppm.

Aromatic Carbons (Ar-C): The six aromatic carbons will have shifts between δ 115–165 ppm. The carbon bearing the hydroxyl group (C-2) will be the most deshielded among the ring carbons due to the oxygen's electronegativity. The carbons attached to the chloro (C-5), methyl (C-4), and aldehyde (C-1) groups will also have their shifts influenced by these substituents.

Methyl Carbon (-CH₃): The methyl carbon is the most shielded carbon and will appear far upfield, typically around δ 15–25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 190 - 200 |

| C-OH (C-2) | 155 - 165 |

| C-Cl (C-5) | 120 - 130 |

| C-CH₃ (C-4) | 135 - 145 |

| Aromatic Carbons | 115 - 140 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. numberanalytics.com

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) spin-spin couplings. numberanalytics.com For this molecule, a COSY experiment would primarily be used to confirm the absence of coupling between the aromatic, aldehyde, and methyl protons, consistent with the predicted singlet patterns.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. numberanalytics.com This would definitively link the aromatic proton signals to their respective aromatic carbon signals and the methyl proton signal to the methyl carbon signal.

The aldehyde proton (-CHO) correlating to the C-2 and C-6 carbons.

The methyl protons (-CH₃) correlating to the C-3, C-4, and C-5 carbons.

The aromatic proton at C-3 correlating to the C-1, C-2, C-4, and C-5 carbons.

Together, these 2D NMR techniques provide a powerful and definitive method for the complete structural elucidation of the molecule. dokumen.pub

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

O-H Stretch: A very broad and strong absorption band is expected in the region of 3100–3400 cm⁻¹ due to the intramolecularly hydrogen-bonded hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹. The aldehyde C-H stretch shows two characteristic, weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹ (a Fermi resonance doublet).

C=O Stretch: A strong, sharp absorption band corresponding to the aldehyde carbonyl group is expected around 1650–1680 cm⁻¹. The exact position is lowered from a typical aldehyde C=O stretch due to conjugation with the aromatic ring and the intramolecular hydrogen bond.

C=C Stretches: Aromatic ring C=C stretching vibrations will produce several medium to strong bands in the 1450–1600 cm⁻¹ region.

C-Cl Stretch: The vibration of the carbon-chlorine bond is expected to produce a signal in the fingerprint region, typically between 700–800 cm⁻¹.

Table 3: Principal FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3100 - 3400 | Strong, Broad |

| C-H Stretch | Aromatic | > 3000 | Medium |

| C-H Stretch | Aldehyde | ~2850, ~2750 | Weak |

| C=O Stretch | Aldehyde | 1650 - 1680 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds (like C=O), Raman is particularly useful for non-polar, symmetric bonds. Data for the parent compound, salicylaldehyde (B1680747), provides a basis for predicting the Raman spectrum of its substituted derivative. nih.gov

In a Raman spectrum of this compound, the most intense signals would likely arise from the symmetric vibrations of the aromatic ring, such as the "ring breathing" mode. The C=C and C-H stretching vibrations of the ring would also be clearly visible. The C=O stretch, while strong in the IR spectrum, would be expected to show a weaker signal in the Raman spectrum. The C-Cl and C-CH₃ bonds would also exhibit characteristic Raman shifts, providing complementary data to the FT-IR analysis for a complete vibrational profile.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for probing the electronic structure of conjugated systems like this compound. The absorption of ultraviolet and visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur, and their intensities, provide valuable information about the molecule's electronic transitions.

In aromatic aldehydes, the primary electronic transitions observed are the π → π* and n → π* transitions. The π → π* transitions, which are typically high-energy and result in strong absorption bands, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring and the carbonyl group. The n → π* transitions involve the promotion of a non-bonding electron, usually from an oxygen atom's lone pair, to a π* antibonding orbital. These are generally lower in energy and have weaker absorption intensities.

For substituted benzaldehydes, the positions and intensities of these absorption bands are sensitive to the nature and position of the substituents on the aromatic ring. researchgate.net In the case of this compound, the hydroxyl (-OH), chloro (-Cl), and methyl (-CH₃) groups influence the electronic distribution in the benzene ring, thereby affecting the energy of the electronic transitions. Studies on similar phenolic aldehydes, such as vanillin (B372448) and 4-hydroxybenzaldehyde, show characteristic strong π → π* transitions in the range of 285-310 nm. researchgate.net The presence of the electron-withdrawing chlorine atom and electron-donating hydroxyl and methyl groups in this compound creates a complex interplay that modulates the absorption maxima.

The analysis of UV-Vis spectra of related nitrobenzaldehydes has shown that weak n → π* transitions can be observed around 350 nm, with more intense π → π* transitions appearing between 250 nm and 300 nm. uni-muenchen.dersc.org The solvent environment can also induce solvatochromic shifts (shifts in the absorption maximum) due to differential stabilization of the ground and excited states.

| Transition Type | Typical Wavelength (λmax) Range | Relative Intensity (εmax) | Associated Chromophore |

|---|---|---|---|

| π → π | 250–310 nm | High (ε > 10,000 M-1cm-1) | Aromatic Ring & Carbonyl Group |

| n → π | ~350 nm | Low (ε < 100 M-1cm-1) | Carbonyl Group |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₇ClO₂), the molecular weight is approximately 170.6 g/mol . sigmaaldrich.com In a mass spectrometer, the molecule is ionized, typically by electron impact (EI), to form a molecular ion (M⁺•). This molecular ion, being energetically unstable, undergoes fragmentation into smaller, charged fragments and neutral radicals. chemguide.co.uk

The mass spectrum of an aromatic aldehyde is characterized by several key fragmentation pathways. libretexts.org For this compound, the molecular ion peak [M]⁺• would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern is expected, with a peak at M+2 that is approximately one-third the intensity of the M⁺• peak, corresponding to the natural abundance of the ³⁷Cl isotope. miamioh.edu

Common fragmentation patterns for aromatic aldehydes like benzaldehyde include the loss of a hydrogen radical (H•) to form a stable [M-1]⁺ ion, or the loss of the formyl radical (•CHO) to give an [M-29]⁺ ion. miamioh.edudocbrown.info The stability of the resulting phenyl cation contributes to the prominence of the [M-29]⁺ peak. docbrown.info The presence of the hydroxyl and methyl groups on the ring will further influence the fragmentation pathways. For instance, the fragmentation of salicylaldehyde (2-hydroxybenzaldehyde) has been studied, revealing complex rearrangements and fragmentations. cdnsciencepub.com

| m/z Value | Proposed Fragment Ion | Neutral Loss | Significance |

|---|---|---|---|

| 170/172 | [C₈H₇ClO₂]⁺• | - | Molecular Ion (M⁺•) with Cl isotope pattern |

| 169/171 | [C₈H₆ClO₂]⁺ | H• | Loss of a hydrogen radical (α-cleavage) |

| 141/143 | [C₇H₆ClO]⁺ | •CHO | Loss of the formyl radical |

| 113/115 | [C₆H₅Cl]⁺• | CO from [M-CHO]⁺ | Loss of carbon monoxide from the phenyl fragment |

X-ray Diffraction Studies for Solid-State Molecular Conformation and Packing

While the specific crystal structure of this compound itself is available through the Cambridge Structural Database, detailed analyses are often performed on its derivatives, such as Schiff bases, to explore how molecular modifications influence crystal packing. nih.gov For example, a study on 5-chloro-3-methoxy-4-hydroxybenzaldehyde (5-chlorovanillin), a related compound, revealed that it crystallizes in the tetragonal crystal system with the space group P42/n. researchgate.net

Analysis of derivatives provides insight into how changes in functional groups affect the crystal's symmetry and packing arrangement. The formation of Schiff base derivatives, by reacting the aldehyde with various amines, introduces new hydrogen bonding sites and steric factors that can significantly alter the crystal lattice. dergipark.org.trresearchgate.net These studies are crucial for understanding structure-property relationships in materials science, particularly for designing crystals with specific optical or electronic properties. The piperidine (B6355638) ring in some complex derivatives has been observed to adopt a chair conformation, a key structural detail revealed by X-ray diffraction. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇ClO₃ |

| Crystal System | Tetragonal |

| Space Group | P42/n |

| a (Å) | 14.123 |

| b (Å) | 14.123 |

| c (Å) | 5.789 |

| Volume (ų) | 1152.1 |

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. scirp.orgscirp.orgresearchgate.net The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron distribution of the molecule contributes equally to the total electron density as the sum of all other molecules.

For molecules like this compound and its derivatives, Hirshfeld analysis can reveal the significance of various interactions, including:

O-H···O Hydrogen Bonds: Strong interactions involving the hydroxyl group.

C-H···O Interactions: Weaker hydrogen bonds involving carbon-hydrogen donors.

H···H Contacts: Generally the most abundant contacts, representing van der Waals forces. scirp.org

C-H···π Interactions: Where a C-H bond points towards the face of an aromatic ring.

Halogen Bonds (C-Cl···O/N): The electrophilic region on the chlorine atom interacting with a nucleophile.

In a related analysis of 5-chlorovanillin, Hirshfeld analysis was used to compare intermolecular interactions with its parent compound, vanillin, highlighting how chlorination impacts the crystal packing forces. researchgate.net Similarly, in complex piperidine derivatives, Hirshfeld analysis has quantified the contributions of different hydrogen and halogen bonds to the stability of the crystal structure. nih.gov

Computational Chemistry and Theoretical Modeling of 5 Chloro 2 Hydroxy 4 Methylbenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 5-Chloro-2-hydroxy-4-methylbenzaldehyde, DFT calculations can elucidate its fundamental chemical properties. While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, the principles can be applied based on studies of similar substituted benzaldehydes and salicylaldehydes. acs.orgnih.govnih.gov

The first step in a theoretical investigation is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. The presence of the hydroxyl and aldehyde groups adjacent to each other on the benzene (B151609) ring allows for the formation of an intramolecular hydrogen bond, which significantly influences the molecule's planarity and stability.

Conformational analysis of related salicylaldehydes suggests that the s-cis conformation, where the hydrogen of the hydroxyl group is oriented towards the carbonyl oxygen, is generally the most stable due to this hydrogen bonding. mdpi.com The rotation around the C-C bond connecting the aldehyde group to the ring and the C-O bond of the hydroxyl group would be key considerations in a full conformational scan. The substituents—chlorine and methyl groups—will also influence the bond lengths and angles of the benzene ring.

Below is an illustrative data table of optimized geometric parameters for a representative conformation of this compound, as would be predicted from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory).

Illustrative Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.23 |

| Bond Length (Å) | C-Cl | 1.75 |

| Bond Length (Å) | O-H | 0.98 |

| Bond Angle (°) | C-C-O (aldehyde) | 121.5 |

| Bond Angle (°) | C-C-Cl | 119.8 |

| Dihedral Angle (°) | O=C-C=C | 180.0 |

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide information on the distribution of electrons and the energies of the molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

DFT calculations can also predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict the ¹H and ¹³C NMR chemical shifts. For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is affected by the hydroxyl, aldehyde, chloro, and methyl groups.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks in an infrared (IR) spectrum. Key vibrational modes for this molecule would include the O-H stretch (broadened by hydrogen bonding), the C=O stretch of the aldehyde, C-Cl stretching, and various C-H and C-C vibrations of the aromatic ring. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The transitions would likely involve the promotion of an electron from the HOMO to the LUMO, corresponding to π → π* transitions within the aromatic system.

Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | δ (CHO) | 9.8 ppm |

| ¹³C NMR | δ (C=O) | 195 ppm |

| IR | ν(C=O) | 1650 cm⁻¹ |

| UV-Vis | λ_max | 320 nm |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time.

For this compound, MD simulations could be used to study its conformational dynamics in different solvents, the stability of the intramolecular hydrogen bond at various temperatures, and its interactions with other molecules. For instance, simulating the molecule in a water box could provide insights into its solvation and the dynamics of intermolecular hydrogen bonding with water molecules. Such simulations are particularly useful for understanding how the molecule behaves in a biological or chemical system. researchgate.net

Quantum Chemical Investigations on Reactivity and Site Selectivity

Quantum chemical methods, particularly those based on DFT, can provide valuable information about the reactivity and site selectivity of this compound. By analyzing various reactivity descriptors, one can predict how the molecule will behave in a chemical reaction.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen and the hydroxyl oxygen, indicating these are sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydroxyl hydrogen and the aldehyde hydrogen, highlighting them as potential sites for nucleophilic interaction.

Fukui Functions: These are used to predict the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attack. By analyzing the changes in electron density upon the addition or removal of an electron, one can identify the specific atoms that are most likely to participate in a reaction.

Reaction Mechanism Studies: DFT can be used to model the entire energy profile of a chemical reaction involving this compound. This includes identifying transition states and calculating activation energies, which can help in understanding the kinetics and thermodynamics of the reaction. For example, the reaction mechanism for the formation of a Schiff base from this aldehyde could be elucidated. nih.gov Studies on substituted benzaldehydes have shown that the nature and position of substituents significantly influence the reaction rates and mechanisms. researchgate.net

Coordination Chemistry and Metal Complexation Involving 5 Chloro 2 Hydroxy 4 Methylbenzaldehyde

Ligand Behavior and Coordination Modes of 5-Chloro-2-hydroxy-4-methylbenzaldehyde

This compound primarily functions as a bidentate ligand. Coordination typically involves the deprotonation of the phenolic hydroxyl group and the donation of the lone pair from the carbonyl oxygen atom. This forms a stable six-membered chelate ring with a metal center.

The most common and significant aspect of its ligand behavior is its propensity to undergo condensation reactions with primary amines to form Schiff bases. This reaction converts the aldehyde group (-CHO) into an azomethine or imine group (-CH=N-R). The resulting Schiff base ligand retains the phenolic hydroxyl group and introduces an imine nitrogen atom as a second donor site. In this form, the ligand acts as a bidentate chelating agent, coordinating through the phenolate (B1203915) oxygen and the imine nitrogen. This O,N-donor set is fundamental to the structure of a vast number of metal complexes. The planar configuration of many salicylaldehyde-derived Schiff bases is stabilized by an intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen before complexation. mdpi.com

The nature of the 'R' group on the amine can be tailored to introduce additional donor atoms, thereby increasing the denticity of the ligand and allowing for the formation of more complex polynuclear structures.

Synthesis and Characterization of Metal Complexes Derived from this compound

The synthesis of metal complexes with this compound or its Schiff base derivatives is generally straightforward. The typical method involves the reaction of the ligand with a metal salt in a suitable solvent.

Transition Metal Complexes

The synthesis of transition metal complexes often utilizes the Schiff base derivative of this compound. The general procedure involves two main routes:

Template Synthesis: The metal ion is added to a reaction mixture containing this compound and a primary amine. The metal ion acts as a template, directing the condensation reaction to form the Schiff base, which then coordinates to the metal in situ.

Pre-formed Ligand Reaction: The Schiff base ligand is first synthesized and isolated, typically by refluxing equimolar amounts of this compound and a primary amine in a solvent like ethanol. researchgate.net The purified Schiff base is then reacted with a metal salt (e.g., chlorides, acetates, or nitrates) in an appropriate solvent to yield the final complex. researchgate.net

The reaction is often carried out by refluxing the components for several hours. researchgate.net The resulting solid complex can be collected by filtration, washed, and dried. The stoichiometry of the reactants (metal-to-ligand ratio) can influence the final structure, leading to mononuclear or polynuclear complexes. The resulting complexes are often colored, non-electrolytic, and stable solids. uni.lu For instance, studies on analogous Schiff bases derived from other substituted benzaldehydes with metals like Cu(II), Co(II), Ni(II), and Zn(II) have yielded complexes with various geometries, including octahedral and tetrahedral, depending on the metal ion and reaction conditions. ijsra.net

Lanthanide Metal-Organic Frameworks (MOFs) Utilizing Salicylaldehyde (B1680747) Derivatives

Lanthanide Metal-Organic Frameworks (Ln-MOFs) are a class of crystalline porous materials constructed from lanthanide ions or clusters linked by organic ligands. rsc.org These materials have gained significant attention for applications in luminescence, sensing, and catalysis. rsc.orgresearchgate.netrsc.org

Salicylaldehyde derivatives are valuable precursors for creating the multitopic organic linkers required for MOF construction. While there are no specific reports detailing the use of this compound in an Ln-MOF, the general strategy involves modifying the salicylaldehyde core with additional functional groups capable of bridging metal centers, such as carboxylates. For example, a salicylaldehyde derivative could be functionalized to create a polytopic carboxylate linker. The lanthanide ions, known for their high coordination numbers, would then coordinate with the oxygen atoms of the carboxylate groups and potentially the phenolate group of the salicylaldehyde moiety, forming a stable, extended 3D framework. rsc.org The luminescent properties of the lanthanide ion (e.g., Eu³⁺ or Tb³⁺) can be enhanced by the organic linker, which acts as an "antenna" to absorb energy and transfer it to the metal center. rsc.org

Spectroscopic and Structural Elucidation of Metal Complexes

A combination of spectroscopic techniques is used to characterize the metal complexes of this compound and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. For Schiff base complexes, key spectral changes include:

The disappearance of the broad ν(O-H) band of the phenolic group, indicating deprotonation upon coordination.

A shift in the azomethine stretching vibration ν(C=N) to a lower or higher frequency, confirming the involvement of the imine nitrogen in bonding.

The appearance of new, low-frequency bands corresponding to metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) stretching vibrations. ijsra.net

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show bands corresponding to intra-ligand π→π* and n→π* transitions, as well as ligand-to-metal charge transfer (LMCT) bands. For transition metals, d-d transition bands can also be observed, which are indicative of the coordination environment around the metal ion (e.g., octahedral or tetrahedral). uni.lu

NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes (e.g., Zn(II) or Cd(II)), NMR spectroscopy is a powerful tool. The disappearance of the phenolic -OH proton signal in ¹H NMR confirms its deprotonation. Shifts in the resonances of the azomethine proton and nearby aromatic carbons provide further evidence of complexation. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. mdpi.com Studies on analogous copper(II) complexes of salicylaldehyde Schiff bases have confirmed distorted octahedral or square planar geometries. mdpi.com

The following table summarizes typical spectroscopic data observed upon complexation of salicylaldehyde Schiff base ligands.

| Spectroscopic Feature | Free Ligand (Typical Range) | Metal Complex (Typical Change) | Reference |

| IR: ν(O-H) | 3400-3200 cm⁻¹ (broad) | Disappears | researchgate.net |

| IR: ν(C=N) | 1625-1600 cm⁻¹ | Shifts to lower or higher frequency | ijsra.net |

| IR: ν(C-O) phenolic | ~1280 cm⁻¹ | Shifts to higher frequency | ijsra.net |

| IR: ν(M-N) | Not present | Appears at 450-430 cm⁻¹ | ijsra.net |

| IR: ν(M-O) | Not present | Appears at 560-530 cm⁻¹ | ijsra.net |

| ¹H NMR: δ(-OH) | 13.0-12.0 ppm | Disappears | mdpi.com |

This table presents generalized data from analogous systems.

Theoretical Insights into Metal-Ligand Interactions and Coordination Geometry

Computational methods, particularly Density Functional Theory (DFT), offer deep insights into the structure and electronic properties of metal complexes. Although specific theoretical studies on this compound complexes are scarce, research on analogous systems provides a clear framework for understanding their behavior.

Theoretical calculations can be used to:

Optimize Geometry: Predict the most stable three-dimensional structure of the complex, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography.

Analyze Electronic Structure: Calculate the energies and distributions of the Frontier Molecular Orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of the complex.

Map Electrostatic Potential (MEP): Visualize the charge distribution on the molecule. MEP maps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for understanding how the complex will interact with other species.

Vibrational Analysis: Calculate theoretical vibrational frequencies (IR spectra), which aids in the assignment of experimental spectral bands.

For example, in related Schiff base complexes, the negative potential is typically localized over the phenolate oxygen atom, confirming it as a primary coordination site. DFT studies help rationalize the observed geometries and predict the stability of different potential isomers.

Exploration of Biological Activities and Mechanistic Understanding of 5 Chloro 2 Hydroxy 4 Methylbenzaldehyde and Its Derivatives

Antimicrobial Efficacy and Associated Mechanisms

Derivatives of 5-Chloro-2-hydroxy-4-methylbenzaldehyde have been a key focus of antimicrobial research, demonstrating varied efficacy against a spectrum of bacteria and fungi.

Antibacterial Activity

Studies have explored the antibacterial effects of compounds derived from this compound against both Gram-positive and Gram-negative bacteria.

Notably, a series of novel sulfonamides incorporating the 5-chloro-2-hydroxybenzaldehyde scaffold have been synthesized and evaluated. nih.govresearchgate.net One of the most active compounds, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, demonstrated significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) ranging from 15.62 to 31.25 μmol/L. nih.govresearchgate.net Another derivative, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, also showed notable antibacterial action. nih.govresearchgate.net

In general, Schiff bases of 5-chlorosalicylaldehyde (B124248) have exhibited antibacterial activity against organisms such as Escherichia coli, Pseudomonas fluorescens, and Staphylococcus aureus. sci-hub.se However, the efficacy against other bacterial strains, including Enterococcus, has been found to be weaker. nih.govsci-hub.se For instance, while some sulfonamide derivatives showed moderate activity against S. aureus, with MICs from 31.25 to 500 μmol/L, their effect on S. epidermidis and enterococci was less pronounced. sci-hub.se Gram-negative strains like E. coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa were largely insensitive to some of the tested sulfonamides. sci-hub.se

| Compound/Derivative | Bacterial Strain | Activity/MIC |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (methicillin-sensitive and resistant) | 15.62-31.25 μmol/L |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 μmol/L |

| Sulfamethoxazole and Sulfathiazole derivatives | Staphylococcus aureus | 31.25-500 μmol/L |

| Sulfonamide derivatives | E. coli, K. pneumoniae, P. aeruginosa | Largely insensitive (MIC > 500 μmol/L) |

Antifungal Activity

The antifungal potential of this compound derivatives has also been a subject of investigation.

Research indicates that while some derivatives show promise, others exhibit limited to no antifungal potency. nih.govresearchgate.net For instance, a study on sulfonamides containing the 5-chloro-2-hydroxybenzaldehyde scaffold found that the studied derivatives had almost no antifungal activity. nih.govresearchgate.net Similarly, Schiff bases of 5-chlorosalicylaldehyde were generally found to be resistant against fungi, including Candida albicans. sci-hub.se

In contrast, other related aldehyde derivatives have shown more promising results. For example, 2-Cl Cinnamaldehyde and 4-Cl Cinnamaldehyde demonstrated a Minimum Inhibitory Concentration (MIC) of 25 μg/mL against Candida albicans. nih.gov These compounds also showed the ability to inhibit biofilm formation, a crucial factor in the pathogenicity of Candida species. nih.gov Another compound, 2-hydroxy-4-methoxybenzaldehyde, has been noted for its antifungal effects against Fusarium graminearum, where it acts by damaging cell membranes and inhibiting mycotoxin biosynthesis. nih.gov

| Compound/Derivative | Fungal Strain | Activity/MIC |

| Sulfonamides with 5-chloro-2-hydroxybenzaldehyde | Fungi | Almost no antifungal potency |

| 5-chlorosalicylaldehyde Schiff bases | Candida albicans | Generally resistant |

| 2-Cl Cinnamaldehyde | Candida albicans | 25 μg/mL |

| 4-Cl Cinnamaldehyde | Candida albicans | 25 μg/mL |

Anticancer and Cytotoxic Investigations

The potential of this compound derivatives as anticancer agents is an emerging area of research, with studies focusing on their effects on various cancer cell lines.

In vitro Cytotoxicity against Human Cancer Cell Lines

Research has demonstrated the cytotoxic effects of derivatives of this compound against human cancer cell lines.

For example, a monoorganotin Schiff base compound, N-(3,5-dichloro-2-oxidobenzylidene)-4-chlorobenzyhydrazidatoaquatin(IV) chloride, which is structurally related, was tested against several human cancer cell lines. nih.gov These included the breast adenocarcinoma cell lines MCF-7 and MDA-MB-231, ovarian adenocarcinoma cell lines Skov3 and Caov3, and the prostate cancer cell line PC3. nih.gov The study aimed to examine the cytotoxic effect of this compound on different forms of cancer. nih.gov

| Compound/Derivative | Cancer Cell Line | Effect |

| N-(3,5-dichloro-2-oxidobenzylidene)-4-chlorobenzyhydrazidatoaquatin(IV) chloride | MCF-7 (Breast adenocarcinoma) | Cytotoxic |

| N-(3,5-dichloro-2-oxidobenzylidene)-4-chlorobenzyhydrazidatoaquatin(IV) chloride | MDA-MB-231 (Breast adenocarcinoma) | Cytotoxic |

| N-(3,5-dichloro-2-oxidobenzylidene)-4-chlorobenzyhydrazidatoaquatin(IV) chloride | Skov3 (Ovarian adenocarcinoma) | Cytotoxic |

| N-(3,5-dichloro-2-oxidobenzylidene)-4-chlorobenzyhydrazidatoaquatin(IV) chloride | Caov3 (Ovarian adenocarcinoma) | Cytotoxic |

| N-(3,5-dichloro-2-oxidobenzylidene)-4-chlorobenzyhydrazidatoaquatin(IV) chloride | PC3 (Prostate cancer) | Cytotoxic |

Molecular Mechanisms of Cytotoxicity

Understanding the molecular mechanisms behind the cytotoxic effects is crucial for the development of targeted cancer therapies.

One of the identified mechanisms of cytotoxicity for a related compound involves the induction of apoptosis, or programmed cell death. nih.gov In a study involving a benzyltin compound, exposure of MCF-7 cells to the compound at its IC₅₀ concentration for 24, 48, and 72 hours led to DNA fragmentation. nih.gov This was observed as a ladder formation on an agarose (B213101) gel, which is a hallmark of apoptosis. nih.gov

Anti-inflammatory Properties and Signaling Pathway Modulation

Beyond antimicrobial and anticancer activities, there is growing interest in the anti-inflammatory potential of this compound and its analogs.

While direct studies on the anti-inflammatory properties of this compound are limited, research on structurally similar compounds provides some insights. For instance, 2-hydroxy-4-methoxybenzaldehyde, a related compound, is purported to have anti-inflammatory properties. researchgate.net Another related compound, 2-Hydroxy-4-methylbenzaldehyde, is also noted in scientific literature, though specific details on its anti-inflammatory mechanisms are not extensively documented in the provided search results. wikipedia.org The exploration of how these compounds modulate inflammatory signaling pathways remains an active area of investigation.

| Compound | Mentioned Biological Property |

| 2-hydroxy-4-methoxybenzaldehyde | Anti-inflammatory |

| 2-Hydroxy-4-methylbenzaldehyde | Noted in scientific literature |

Inhibition of Pro-inflammatory Mediators (e.g., iNOS, COX-2, NO, PGE2)

Inflammation is a complex biological response, and the overproduction of pro-inflammatory mediators can lead to chronic inflammatory diseases. Key players in the inflammatory cascade include inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), respectively.

Research on the structurally similar compound, 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB), has demonstrated potent anti-inflammatory effects. In a study using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, BHMB was shown to suppress the protein and mRNA expression of both iNOS and COX-2 in a concentration-dependent manner. researchgate.net This inhibition directly resulted in a decrease in the production of NO and PGE2. researchgate.net The production of PGE2 during inflammation is primarily mediated by the COX-2 pathway. biomolther.org The inhibition of these pro-inflammatory mediators is a key strategy in the development of anti-inflammatory drugs. nih.gov

The inhibitory effects of BHMB on these key inflammatory molecules suggest that this compound could exhibit similar properties due to their structural similarities. The presence of a halogen atom at the 5-position of the salicylaldehyde (B1680747) scaffold appears to be crucial for this anti-inflammatory activity.

Table 1: Effect of 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB) on Pro-inflammatory Mediators

| Mediator | Effect of BHMB Treatment | Reference |

| iNOS | Suppressed protein and mRNA expression | researchgate.net |

| COX-2 | Suppressed protein and mRNA expression | researchgate.net |

| NO | Inhibited production | researchgate.net |

| PGE2 | Inhibited production | researchgate.net |

Modulation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-Kappa B (NF-κB) Pathways

The expression of pro-inflammatory genes, including those for iNOS and COX-2, is largely regulated by upstream signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. The NF-κB transcription factor plays a vital role in regulating immune and inflammatory responses. nih.gov

Studies on the bromo-analog, BHMB, have elucidated its mechanism of action, showing that it targets these critical signaling cascades. BHMB was found to suppress the phosphorylation and subsequent degradation of the inhibitor of kappa Bα (IκB-α). This action prevents the nuclear translocation of the NF-κB p65 subunit, a key step in the activation of NF-κB-mediated gene transcription. researchgate.net

Furthermore, the anti-inflammatory actions of BHMB were also linked to the inactivation of the MAPK pathway. Specifically, it was observed to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 MAPK. researchgate.net The MAPK signaling pathway is known to be an upstream regulator of NF-κB activation. nih.gov Therefore, the inhibition of both MAPK and NF-κB pathways by BHMB provides a comprehensive mechanism for its anti-inflammatory effects. Given the structural similarities, it is plausible that this compound would also modulate these pathways to exert its potential anti-inflammatory activity.

Reactive Oxygen Species (ROS) Scavenging

Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism. nih.gov However, excessive ROS production can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including inflammatory disorders. researchgate.net ROS can act as signaling molecules that activate inflammatory pathways, including the NF-κB pathway. researchgate.net

DNA Interaction Studies

The interaction of small molecules with DNA can have significant biological implications, including the potential for anticancer activity. nih.gov These interactions can occur through various modes, such as intercalation, groove binding, or covalent modification, and can lead to DNA cleavage. nih.gov

DNA Cleavage Activities

The ability of a compound to cleave DNA is often assessed using techniques like agarose gel electrophoresis. nih.gov This process can indicate the potential of a compound to induce cellular damage, which can be harnessed for therapeutic purposes, such as in cancer treatment. Studies on various Schiff base derivatives and metal complexes of salicylaldehydes have demonstrated their ability to induce DNA cleavage. nih.govdergipark.org.tr This activity is often dependent on the concentration of the compound and can be influenced by the presence of co-factors or the specific chemical structure. While no specific data exists for this compound, its structural framework suggests that it could participate in reactions that lead to DNA strand scission, a hypothesis that warrants further investigation.

DNA Binding Mechanisms (e.g., via UV-Vis absorption spectroscopy)

UV-Vis absorption spectroscopy is a common technique used to study the binding of small molecules to DNA. nih.govdergipark.org.tr Changes in the absorption spectrum of DNA upon the addition of a compound can indicate an interaction. The binding mode can often be inferred from these spectral changes. For example, intercalation, where a molecule inserts itself between the base pairs of DNA, typically results in hypochromism (decreased absorbance) and a bathochromic shift (redshift) in the absorption spectrum. mdpi.com

Studies on various salicylaldehyde derivatives and their metal complexes have shown evidence of DNA binding through intercalation. nih.govmdpi.com The planar aromatic structure of these compounds facilitates their insertion into the DNA double helix. It is conceivable that this compound could also interact with DNA via an intercalative mechanism, a property that could be explored through spectroscopic titration experiments.

Antioxidant Activity Assessment

The antioxidant activity of a compound refers to its ability to inhibit the oxidation of other molecules, often by scavenging free radicals. dergipark.org.tr This is a crucial property for combating oxidative stress-related cellular damage. The antioxidant potential of phenolic compounds is well-established and is a significant area of research in the development of novel therapeutic agents. researchgate.net

The assessment of antioxidant activity can be performed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. dergipark.org.tr In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance. Studies on various hydroxybenzaldehyde derivatives have demonstrated significant antioxidant activity in such assays. dergipark.org.trresearchgate.net The presence of the hydroxyl group on the benzene (B151609) ring of this compound strongly suggests that it would exhibit antioxidant properties, a characteristic that is fundamental to its potential role in mitigating oxidative stress and inflammation.

Free Radical Scavenging Assays (e.g., DPPH method)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely utilized, straightforward, and rapid spectrophotometric method for evaluating the free radical scavenging capabilities of various compounds. nih.govmdpi.com The foundational principle of this assay is the reaction of a stable free radical, DPPH•, with an antioxidant. This interaction leads to the reduction of the DPPH• radical to its non-radical form, DPPH-H, which is accompanied by a discernible color change from violet to yellow. nih.gov The degree of this discoloration, measured by the decrease in absorbance at approximately 517 nm, is indicative of the compound's hydrogen-donating ability and, consequently, its free radical scavenging activity. mdpi.com

While direct research on the free radical scavenging activity of this compound is not extensively documented in the reviewed literature, studies on structurally related derivatives provide valuable insights into the potential antioxidant activities of this class of compounds. Specifically, a series of derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their antioxidant potential using the DPPH radical scavenging method. mdpi.com

Detailed Research Findings

In a study focused on novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, several compounds were identified as potent antioxidants. mdpi.com The antioxidant screening revealed that the introduction of various heterocyclic moieties and substituents on the benzene ring significantly influenced the radical scavenging activity. mdpi.com

Notably, certain derivatives demonstrated antioxidant activity even surpassing that of the well-known antioxidant, ascorbic acid (Vitamin C). mdpi.com For instance, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one was found to have an antioxidant activity 1.5 times higher than ascorbic acid in the DPPH assay. mdpi.com Similarly, another derivative, 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one, exhibited an antioxidant activity 1.35 times greater than that of ascorbic acid. mdpi.com

The study also highlighted the strong reducing properties of other derivatives. For example, 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its cyclic benzoxazole (B165842) derivative were identified as having the most potent reducing capabilities. mdpi.com The compound 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one was unique in demonstrating high antioxidant activity in both the DPPH radical scavenging method and a reducing power assay. mdpi.com

These findings underscore the potential of the 5-chloro-2-hydroxyphenyl scaffold as a basis for the development of novel and potent antioxidant agents. The specific substitutions on the core structure play a critical role in modulating the free radical scavenging activity.

Data on DPPH Radical Scavenging Activity

The following table summarizes the antioxidant activity of selected derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid from the aforementioned study, benchmarked against ascorbic acid.

| Compound Name | Antioxidant Activity Relative to Ascorbic Acid (DPPH Assay) |

| 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | 1.5 times higher |

| 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | 1.35 times higher |

| Ascorbic Acid | Standard |

Applications in Advanced Materials Science and Chemical Sensing

Utilization in Polymer Chemistry and Coatings

Development of Chemosensors and Biosensors

The structural characteristics of 5-Chloro-2-hydroxy-4-methylbenzaldehyde make it an excellent candidate for the design of chemosensors. The strategic placement of the hydroxyl and aldehyde groups allows for the creation of derivatives that can selectively bind with specific analytes, leading to a detectable signal, often through a change in fluorescence.

Derivatives of salicylaldehyde (B1680747), the parent compound of this compound, are widely employed in the development of fluorescent chemosensors for the detection of various metal ions. While specific studies focusing exclusively on this compound for the detection of a wide range of metal ions are limited, the principles demonstrated with similar structures are directly applicable.

Research has shown that Schiff base derivatives of hydroxylated benzaldehydes can act as highly sensitive and selective fluorescent probes. For instance, a sensor developed from a related compound demonstrated high selectivity for Aluminum (Al³⁺). lookchem.com The design of such sensors often involves the reaction of the aldehyde group with an appropriate amine to form a Schiff base, which then acts as the binding and signaling unit.

While direct applications of this compound for copper (Cu²⁺) and cobalt (Co²⁺) detection were not found, the broader class of benzimidazole-based fluorescent probes has shown success in selectively recognizing Co²⁺ ions. mdpi.comscilit.com These probes can form complexes with Co²⁺, leading to a change in their fluorescence intensity. mdpi.com Similarly, various fluorescent sensors have been developed for the detection of Cu²⁺, operating on fluorescence "off" or "on" mechanisms upon binding with the metal ion. nih.gov The fundamental principles of these sensors could be adapted using this compound as a starting material.

Table 1: Examples of Fluorescent Chemosensors for Metal Ion Detection Based on Related Structures This table is illustrative of the types of sensors that could be developed from this compound, based on existing research with similar compounds.

| Target Ion | Sensor Type | Detection Principle | Detection Limit | Reference |

| Al³⁺ | Ratiometric Fluorescent Probe | ESIPT and CHEF | 6.72 x 10⁻⁸ M | lookchem.com |

| Co²⁺ | Benzimidazole-based Fluorescent Probe | Photoinduced Electron Transfer (PET) | 3.56 µmol L⁻¹ | mdpi.comscilit.com |

| Cu²⁺ | Triazole-based Fluorescent Sensor | Fluorescence "off" | Not Specified | nih.gov |

The functionality of many fluorescent chemosensors derived from hydroxylated benzaldehydes is underpinned by sophisticated photophysical processes. Two key mechanisms are Chelation-Enhanced Fluorescence (CHEF) and Excited-State Intramolecular Proton Transfer (ESIPT).

The CHEF mechanism typically involves a sensor molecule that has a fluorophore and a receptor unit. In the absence of the target ion, the fluorescence of the fluorophore is often quenched. Upon chelation (binding) with the target metal ion, the quenching process is inhibited, leading to a significant enhancement of the fluorescence intensity.

The ESIPT mechanism is another powerful tool in sensor design. In molecules capable of ESIPT, a proton is transferred from a donor to an acceptor group within the same molecule when it is in an excited state. lookchem.com This process can be perturbed by the presence of a metal ion. For example, the binding of Al³⁺ to a probe can inhibit the ESIPT process, while simultaneously promoting the CHEF mechanism, resulting in a ratiometric change in the fluorescence signal. lookchem.com This dual-mechanism approach can enhance the sensitivity and selectivity of the sensor. lookchem.com

Fluorescent probes with the ability to detect specific ions or molecules within biological systems are of great interest for bioimaging. Probes that are cell-permeable and exhibit a distinct fluorescence response in the presence of their target can be used to visualize the distribution and concentration of that target within living cells. For instance, a ratiometric sensor for Al³⁺ based on a related structure has been successfully used for imaging the uptake of Al³⁺ in human blood cells. lookchem.com Although specific bioimaging applications using derivatives of this compound have not been reported, its potential as a scaffold for such probes is evident from studies on analogous compounds.

Role as a Key Organic Building Block in Specialized Chemical Synthesis

Organic building blocks are fundamental molecules that serve as the starting point for the construction of more complex chemical structures. this compound, with its multiple functional groups, is a valuable building block in organic synthesis. lookchem.com

The chemical reactivity of this compound makes it a useful intermediate in the synthesis of both pharmaceuticals and agrochemicals. lookchem.com Its structure can be modified in various ways to produce a diverse range of target molecules.

In the pharmaceutical industry, it serves as a starting material for the development of new drug candidates. lookchem.com While specific drug molecules derived from this compound are not detailed in the available literature, a related compound, 5-Chloro-2,4-dihydroxybenzaldehyde, is noted for its role as an intermediate in synthesizing compounds with anti-inflammatory and antimicrobial activities. chemimpex.com

In the agrochemical sector, this compound is utilized in the synthesis of products such as pesticides and herbicides. lookchem.com The presence of the chlorine atom in its structure can be particularly advantageous in tuning the biological activity of the final agrochemical product. For example, the related 5-Chloro-2,4-dihydroxybenzaldehyde is used in the synthesis of herbicides and fungicides. chemimpex.com

Precursor in Dye and Pigment Synthesis

This compound is a valuable intermediate in the synthesis of a range of dyes and pigments. lookchem.com Its chemical structure can be systematically modified to produce colorants with varied hues and performance characteristics, such as lightfastness and solubility. lookchem.com The synthesis of these colorants primarily involves chemical reactions that extend the conjugated system of the molecule, a key factor in determining the color of an organic compound. Two major classes of dyes synthesized from this precursor are Schiff base dyes and azo dyes.

Schiff Base Dyes: The condensation reaction between this compound and a primary amine results in the formation of a Schiff base, also known as an imine or azomethine. researchgate.netbyjus.com This reaction creates a carbon-nitrogen double bond. byjus.com When the amine used is an aromatic amine (an aniline (B41778) derivative), the resulting Schiff base has an extended conjugated system that often absorbs light in the visible region, making it colored. The specific color and properties of the dye can be fine-tuned by selecting different aromatic or heterocyclic amines. The intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen contributes to the stability of these molecules.

Azo Dyes: Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) linking two aromatic rings, represent one of the largest and most important classes of industrial dyes. cuhk.edu.hk this compound can be used as a coupling component in the synthesis of azo dyes. The general synthesis involves two steps: diazotization and coupling. nih.gov

Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. cuhk.edu.hknih.gov

Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with an electron-rich coupling component. nih.gov this compound, with its activating hydroxyl and methyl groups, can act as such a coupling component. The electrophilic diazonium salt attacks the activated benzene (B151609) ring, typically at the position ortho or para to the powerful activating hydroxyl group, to form the stable azo linkage and create the final dye molecule.

The table below summarizes the synthetic routes for dyes derived from this compound.

| Dye Class | Synthetic Route | Key Reactants | Key Functional Group Formed |

| Schiff Base Dyes | Condensation Reaction | This compound, Primary Amine | Imine or Azomethine (-C=N-) |

| Azo Dyes | Azo Coupling | Diazonium Salt, this compound (as coupling component) | Azo (-N=N-) |

Q & A

Q. What are the optimal synthetic routes for 5-chloro-2-hydroxy-4-methylbenzaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via chlorination of 2-hydroxy-4-methylbenzaldehyde using thionyl chloride (SOCl₂) in the presence of a catalyst. Key parameters include:

- Temperature: Maintain 40–60°C to ensure selective chlorination at the 5-position.

- Catalyst: Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity.

- Purification: Recrystallization from ethanol yields >95% purity. Industrial-scale synthesis employs similar conditions but optimizes pressure and flow rates for higher throughput .

Q. How does the stability of this compound impact experimental design?

Methodological Answer: The compound degrades in vitro, losing ~20% bioactivity after 72 hours at 25°C. To mitigate:

- Storage: Use amber vials under inert gas (N₂/Ar) at –20°C.

- Monitoring: Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) tracks degradation. Adjust dosing frequency in long-term in vivo studies to account for cumulative metabolic effects .

Q. What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

- Antimicrobial Studies: Tested against Gram-positive bacteria (MIC: 8–16 µg/mL) via broth microdilution assays.

- Cancer Research: Screened for cytotoxicity in HeLa and MCF-7 cell lines using MTT assays (IC₅₀: 12–25 µM).

- Probe Design: The aldehyde group enables Schiff base formation for targeting enzyme active sites .

Q. What are recommended handling protocols to ensure compound integrity?

Methodological Answer:

- PPE: Use nitrile gloves and safety goggles to avoid dermal/ocular exposure.

- Ventilation: Perform reactions in fume hoods to limit inhalation risks.

- Waste Disposal: Neutralize with 10% NaOH before disposal .

Advanced Research Questions

Q. How can reaction by-products be minimized during the synthesis of derivatives (e.g., benzoic acids or benzyl alcohols)?

Methodological Answer:

- Oxidation: Use KMnO₄ in acidic media (H₂SO₄) at 80°C to suppress over-oxidation. Monitor via TLC (Rf = 0.3 in ethyl acetate/hexane).

- Reduction: NaBH₄ in methanol at 0°C prevents aldehyde group reduction; LiAlH₄ is avoided due to hydroxyl group reactivity .

Q. How to resolve contradictions between in vitro and in vivo stability data?

Methodological Answer:

- In Vitro vs. In Vivo: Degradation in vitro (pH 7.4 buffer) correlates with esterase-mediated hydrolysis in vivo. Use LC-MS/MS to identify metabolites (e.g., 5-chloro-4-methylsalicylic acid). Adjust pharmacokinetic models to include hepatic clearance rates .

Q. What strategies are effective for designing bioactive analogues with enhanced potency?

Methodological Answer:

Q. How can spectroscopic techniques differentiate this compound from structural analogs?

Methodological Answer:

Q. What experimental adjustments are needed when studying degradation kinetics?

Methodological Answer:

Q. How can computational tools aid in retrosynthetic planning?

Methodological Answer:

- AI Models: Apply template-based algorithms (e.g., Reaxys or Pistachio) to predict feasible routes. For example, retrosynthetic disconnection at the aldehyde group suggests Friedel-Crafts acylation as a precursor step.

- DFT Calculations: Optimize transition states (B3LYP/6-31G*) to evaluate chlorination pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.